Biological activity of 15(S)-Latanoprost on prostaglandin F receptors
Biological activity of 15(S)-Latanoprost on prostaglandin F receptors
An In-depth Technical Guide on the Biological Activity of 15(S)-Latanoprost on Prostaglandin F Receptors
Introduction
Latanoprost is a potent prostaglandin F2α (PGF2α) analogue widely prescribed for the treatment of open-angle glaucoma and ocular hypertension.[1][2][3] It functions as a selective agonist for the prostaglandin F (FP) receptor.[1][3][4][5] Latanoprost is administered as an isopropyl ester prodrug, which readily penetrates the cornea and is subsequently hydrolyzed by corneal esterases to its biologically active form, latanoprost acid.[1][3][4][6] The primary therapeutic effect of latanoprost acid is the reduction of intraocular pressure (IOP) by increasing the outflow of aqueous humor through the uveoscleral pathway.[2][3][5]
The stereochemistry of the hydroxyl group at the 15th carbon is critical for its biological activity. The clinically used and more potent form is the 15(R) epimer. This guide focuses on the biological activity of 15(S)-Latanoprost , an epimer where the hydroxyl group at carbon 15 is inverted relative to latanoprost.[7][8] This document provides a detailed examination of its binding affinity, functional activity, and downstream signaling effects on the FP receptor, targeted at researchers and drug development professionals.
Binding Affinity to Prostaglandin F (FP) Receptors
The initial step in the mechanism of action for any prostaglandin analogue is its binding to the target receptor. The binding affinity of latanoprost acid and its 15(S) epimer to the FP receptor has been quantified, revealing a significant difference in their interaction with the receptor's binding pocket. 15(S)-Latanoprost demonstrates a lower affinity for the FP receptor compared to latanoprost acid.
Table 1: FP Receptor Binding Affinity of Latanoprost Acid and 15(S)-Latanoprost Acid
| Compound | Parameter | Value (nM) | Assay System |
| Latanoprost Acid | IC50 | 3.6[7] | Cat Iris Sphincter Muscle |
| 15(S)-Latanoprost Acid | IC50 | 24[7][8] | Cat Iris Sphincter Muscle |
| Latanoprost Acid | Ki | 98[9] | Recombinant Human FP Receptors |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.
Experimental Protocol: FP Receptor Binding Assay
A common method to determine binding affinity is the competitive radioligand binding assay.
-
Preparation of Receptor Source: A tissue homogenate or cell membrane preparation expressing FP receptors (e.g., cat iris sphincter muscle, or cells recombinantly expressing the human FP receptor) is prepared.
-
Radioligand: A radiolabeled prostaglandin, such as [3H]-PGF2α, is used as the ligand that will bind to the FP receptors.
-
Competition: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compounds (e.g., latanoprost acid, 15(S)-latanoprost acid).
-
Separation: After incubation reaches equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Functional Activity at FP Receptors
Following binding, an agonist activates the receptor to initiate a cellular response. Latanoprost acid is a full and selective agonist at the FP receptor.[10] The functional activity of 15(S)-latanoprost acid has also been characterized, indicating it acts as an agonist, albeit with lower potency compared to latanoprost.
Table 2: Functional Activity of Latanoprost Acid and 15(S)-Latanoprost Acid at FP Receptors
| Compound | Parameter | Value (nM) | Assay System / Response Measured |
| Latanoprost Acid | EC50 | 10 - 124[9][11] | Phosphoinositide Turnover / Ca2+ Mobilization |
| 15(S)-Latanoprost Acid | IC50 | 24[8] | Relaxation of Cat Iris Sphinctter Muscle |
EC50: Half-maximal effective concentration.
Experimental Protocol: Phosphoinositide (PI) Turnover Assay
This functional assay measures a key step in the Gq-protein signaling cascade initiated by FP receptor activation.
-
Cell Culture and Labeling: Cells endogenously or recombinantly expressing FP receptors (e.g., human ciliary muscle cells) are cultured.[9] The cells are incubated overnight with a radiolabeled precursor, such as [3H]-myo-inositol, which is incorporated into the cell membrane phospholipids.
-
Agonist Stimulation: The cells are washed and then stimulated with various concentrations of the agonist (e.g., latanoprost acid) for a defined period, typically in the presence of lithium chloride (LiCl) to prevent the breakdown of inositol monophosphates.
-
Extraction: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates (IPs) are extracted.
-
Separation and Quantification: The total IPs are separated from other cellular components using anion-exchange chromatography. The radioactivity of the IP fraction is quantified by liquid scintillation counting.
-
Data Analysis: The amount of radioactivity is plotted against the logarithm of the agonist concentration. The EC50 value, the concentration of agonist that produces 50% of the maximal response, is determined using non-linear regression.
Downstream Signaling Pathways
The prostaglandin FP receptor is a G-protein-coupled receptor (GPCR) that primarily couples to the Gαq subunit.[12][13][14] Activation by an agonist like latanoprost acid triggers a well-defined signaling cascade.
-
Gq Protein Activation: Agonist binding induces a conformational change in the FP receptor, leading to the activation of the associated Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the enzyme phospholipase C.[12]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm.[12][15]
-
Protein Kinase C (PKC) Activation: DAG and the increased intracellular Ca2+ levels synergistically activate Protein Kinase C, which then phosphorylates various downstream target proteins, leading to the ultimate cellular response.[13]
Beyond the primary Gq pathway, FP receptor activation has also been linked to other signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and the PI3K-Akt-mTOR pathways, which can influence processes like cell growth and extracellular matrix remodeling.[6][15][16]
Caption: Primary Gq signaling pathway activated by FP receptor agonists.
Physiological Effects: Intraocular Pressure Reduction
The culmination of FP receptor activation in the eye is the lowering of IOP. This is achieved primarily by remodeling the extracellular matrix within the ciliary muscle and sclera, which increases the outflow of aqueous humor via the uveoscleral pathway.[1][5][17] While latanoprost is highly effective, studies on 15(S)-Latanoprost show a markedly reduced physiological effect, consistent with its lower receptor affinity and potency.
Table 3: Effect on Intraocular Pressure (IOP)
| Compound | Dose / Regimen | IOP Reduction | Species |
| Latanoprost | 0.005% once daily | 22% - 39% from baseline[3] | Human |
| 15(S)-Latanoprost | 3 µg (single dose) | 1 mmHg[7][8] | Cynomolgus Monkey |
Integrated Experimental and Logical Workflows
The evaluation of a compound like 15(S)-Latanoprost follows a logical progression from in vitro characterization to in vivo validation.
Caption: General experimental workflow for characterizing FP receptor agonists.
The overall mechanism, from prodrug administration to physiological effect, highlights the critical role of the FP receptor.
Caption: Logical flow from prodrug administration to IOP reduction.
Conclusion
The biological activity of 15(S)-Latanoprost at the prostaglandin F receptor is significantly attenuated compared to its clinically utilized 15(R) epimer. Quantitative data reveals that 15(S)-Latanoprost acid has an approximately 6.7-fold lower binding affinity (IC50 of 24 nM vs 3.6 nM) for the FP receptor.[7] This reduced affinity translates to a weaker functional response and a substantially diminished physiological effect on intraocular pressure.[7][8] While it still acts as an agonist, its lower potency underscores the critical importance of the stereochemical configuration at the 15th carbon for optimal receptor interaction and therapeutic efficacy. These findings are crucial for drug design and development, highlighting that even minor stereochemical changes can have profound impacts on the pharmacological profile of prostaglandin analogues.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 3. Latanoprost - Wikipedia [en.wikipedia.org]
- 4. google.com [google.com]
- 5. droracle.ai [droracle.ai]
- 6. immune-system-research.com [immune-system-research.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. cellagentech.com [cellagentech.com]
- 12. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 13. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 14. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
